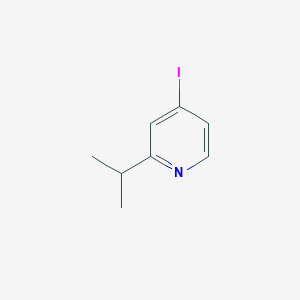
4-Iodo-2-isopropylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-2-isopropylpyridine is a halogenated heterocyclic compound with the molecular formula C8H10IN It is a derivative of pyridine, where the iodine atom is substituted at the fourth position and an isopropyl group is attached to the second position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-isopropylpyridine typically involves the iodination of 2-isopropylpyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an inert solvent like acetic acid or dichloromethane at a controlled temperature to ensure selective iodination at the fourth position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as iodine monochloride (ICl) can be used to facilitate the iodination reaction. The process parameters, including temperature, pressure, and reaction time, are optimized to achieve high purity and yield of the desired product.
化学反応の分析
Types of Reactions: 4-Iodo-2-isopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, sodium thiolate, or alkyl halides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate in aqueous or acidic medium.
Reduction Reactions: Reducing agents like lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed:
Substitution Reactions: Formation of 4-substituted-2-isopropylpyridine derivatives.
Oxidation Reactions: Formation of 2-isopropyl-4-pyridone or 2-isopropyl-4-pyridinecarboxylic acid.
Reduction Reactions: Formation of 2-isopropylpiperidine derivatives.
科学的研究の応用
4-Iodo-2-isopropylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel therapeutic agents, particularly in the design of inhibitors targeting specific enzymes or receptors.
Material Science: It is utilized in the synthesis of functional materials, such as ligands for metal complexes and catalysts for organic reactions.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 4-Iodo-2-isopropylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodine atom and isopropyl group contribute to the compound’s binding affinity and selectivity. The exact pathways involved can vary depending on the target and the biological context.
類似化合物との比較
2-Iodopyridine: Similar structure but with iodine at the second position.
3-Iodopyridine: Iodine substituted at the third position.
4-Iodopyridine: Lacks the isopropyl group, with iodine at the fourth position.
Uniqueness: 4-Iodo-2-isopropylpyridine is unique due to the presence of both the iodine atom and the isopropyl group, which can influence its reactivity and binding properties. This dual substitution pattern can enhance its utility in specific synthetic and biological applications compared to its mono-substituted counterparts.
特性
分子式 |
C8H10IN |
|---|---|
分子量 |
247.08 g/mol |
IUPAC名 |
4-iodo-2-propan-2-ylpyridine |
InChI |
InChI=1S/C8H10IN/c1-6(2)8-5-7(9)3-4-10-8/h3-6H,1-2H3 |
InChIキー |
VBEUGGKTGMMKBS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC=CC(=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-amino-2-[4-(dimethylamino)piperidin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B13497858.png)
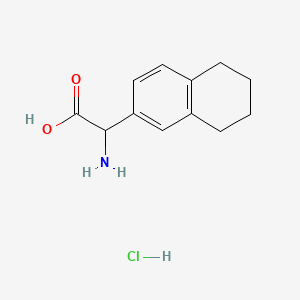
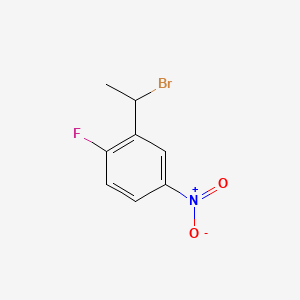
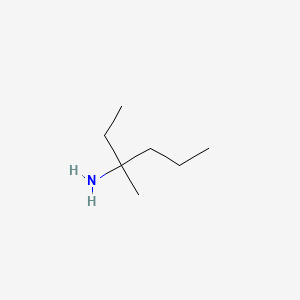
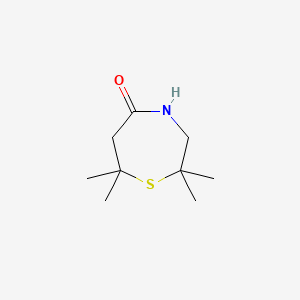
![5-[6-Aminohexyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497886.png)
![4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B13497888.png)
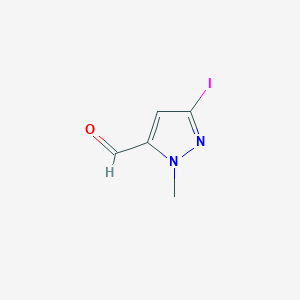
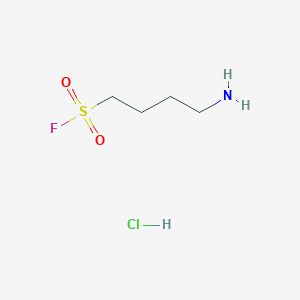
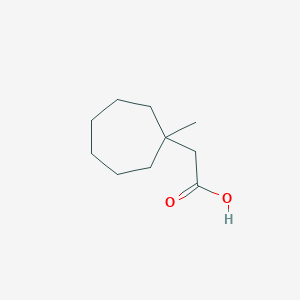
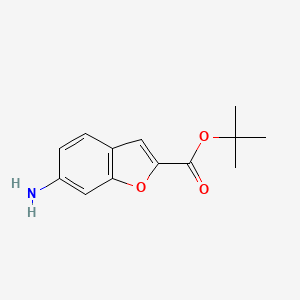

amine](/img/structure/B13497924.png)
![benzyl N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B13497926.png)
